![molecular formula C7H4FNS B161262 5-Fluorobenzo[d]thiazole CAS No. 1644-85-5](/img/structure/B161262.png)

5-Fluorobenzo[d]thiazole

Descripción general

Descripción

5-Fluorobenzo[d]thiazole is a useful reactant in the preparation of antileishmanial drug candidates . It is an organic heterocycle moiety which has previously shown remarkable properties as a conjugated polymer and in solution-based studies .

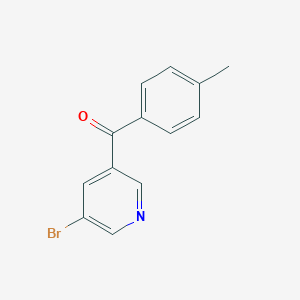

Synthesis Analysis

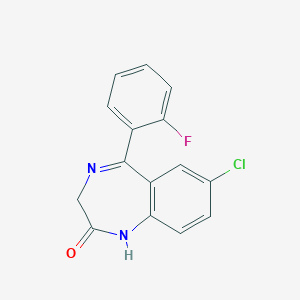

Thiazole synthesis involves various methods such as the condensation reaction of 2-aminothiophenol, the cyclization reaction of thioformanilides or thiourea, the catalytic addition reaction of o-haloaniline and a sulfur-containing compound, and the C–C coupling reaction at the 2-position of the benzothiazole .Molecular Structure Analysis

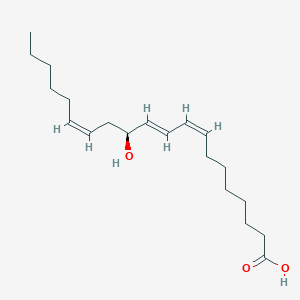

The molecular weight of 5-Fluorobenzo[d]thiazole is 154.19 . It is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

The introduction of certain structures or functional groups on benzothiazole and its derivatives containing a benzene ring and a thiazole ring can be used to construct benzothiazole fluorescent probes .Physical And Chemical Properties Analysis

5-Fluorobenzo[d]thiazole has a high quantum yield and large Stokes shift . It is mainly composed of two parts: the benzothiazole moiety, namely the R1 moiety and the R2 moiety connected to the benzothiazole .Aplicaciones Científicas De Investigación

Pharmaceutical and Biological Activities

Thiazoles and their derivatives, including 5-Fluorobenzo[d]thiazole, have been found to have a wide range of pharmaceutical and biological activities . These include antimicrobial , antiretroviral , antifungal , anticancer , antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective activities .

Antibacterial and Antioxidant Activities

Thiazole-based Schiff base compounds, which can include 5-Fluorobenzo[d]thiazole, have demonstrated significant antibacterial and antioxidant activities . For example, some synthesized compounds showed good activities towards Gram-negative E. coli and Gram-positive S. aureus .

Antiproliferative Activities

Thiazole-based Schiff base compounds also have antiproliferative activities, which means they can inhibit cell growth. This property is particularly useful in the development of cancer treatments .

Enzyme Modulation

These compounds have the ability to modulate the activity of many enzymes involved in metabolism . This makes them valuable in the study of metabolic diseases and the development of treatments.

DNA Interaction

Some thiazole derivatives, such as Voreloxin, bind to DNA and interact with topoisomerase II, causing DNA double-strand breaks, a G2 stop, and ultimately, cell death . This property is being explored in the development of new cancer treatments.

Industrial Applications

Thiazoles, including 5-Fluorobenzo[d]thiazole, have broad applications in different fields such as agrochemicals , industrial , and photographic sensitizers . They are also used in the field of photosensitizers , rubber vulcanization , liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores .

Natural Products

Compounds containing thiazole moieties, like 5-Fluorobenzo[d]thiazole, are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

Drug Design and Discovery

Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in antibiotics like bacitracin , penicillin , and various synthetic drugs .

Mecanismo De Acción

Target of Action

5-Fluorobenzo[d]thiazole is a heterocyclic organic compound Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria .

Biochemical Pathways

It is known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . Thiazole derivatives have been found to inhibit these pathways .

Pharmacokinetics

The compound is known to be a solid at room temperature , which may influence its bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

Direcciones Futuras

There is a growing demand for new fluorescent small molecule dyes for solid state applications in the photonics and optoelectronics industry . Thiazolo[5,4-d]thiazole-based materials have been recognized for their high potential, notably in the field of organic photovoltaics . There is plenty of room for improvement and broadening of the material scope .

Propiedades

IUPAC Name |

5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEKYSBZODRVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596253 | |

| Record name | 5-Fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorobenzo[d]thiazole | |

CAS RN |

1644-85-5 | |

| Record name | 5-Fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol](/img/structure/B161199.png)